2-Amino-2-(3-methylcyclohexyl)acetic acid;hydrochloride
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Overview
Description
2-Amino-2-(3-methylcyclohexyl)acetic acid;hydrochloride is a chemical compound with the molecular formula C9H18ClNO2 and a molecular weight of 207.7 g/mol . It is a white powder that is soluble in water and commonly used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-methylcyclohexyl)acetic acid;hydrochloride typically involves the reaction of 3-methylcyclohexanone with glycine in the presence of a reducing agent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yield and purity. The final product is then purified through crystallization or other purification techniques to obtain the hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(3-methylcyclohexyl)acetic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives .
Scientific Research Applications
2-Amino-2-(3-methylcyclohexyl)acetic acid;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-2-(3-methylcyclohexyl)acetic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist to certain receptors, influencing cellular signaling and metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(2-methylcyclohexyl)acetic acid;hydrochloride
- 2-Amino-2-(4-methylcyclohexyl)acetic acid;hydrochloride
- 2-Amino-2-(3-ethylcyclohexyl)acetic acid;hydrochloride
Uniqueness
2-Amino-2-(3-methylcyclohexyl)acetic acid;hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses .
Properties
IUPAC Name |
2-amino-2-(3-methylcyclohexyl)acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-6-3-2-4-7(5-6)8(10)9(11)12;/h6-8H,2-5,10H2,1H3,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTCUKHDMZTDEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)C(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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